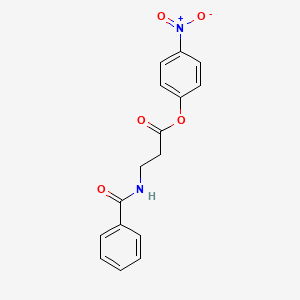
4-nitrophenyl N-benzoyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl N-benzoyl-beta-alaninate, also known as NBPB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is a derivative of beta-alanine, a non-essential amino acid that is found in many proteins and is involved in various physiological processes. NBPB has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. In We will also discuss future directions for research on NBPB.
Mechanism of Action
The mechanism of action of 4-nitrophenyl N-benzoyl-beta-alaninate involves the hydrolysis of the ester bond between the 4-nitrophenyl group and the beta-alanine moiety. This reaction is catalyzed by enzymes such as carboxypeptidase A, which cleaves the ester bond and releases the 4-nitrophenol group. The release of the 4-nitrophenol group results in a change in absorbance, which can be measured using spectrophotometry. This change in absorbance can be used to study the kinetics of enzyme-catalyzed reactions and to screen for potential inhibitors of enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carboxypeptidase A activity and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
4-nitrophenyl N-benzoyl-beta-alaninate has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely. It is also important to note that the use of this compound in lab experiments may not always be applicable to in vivo systems, and further research is needed to determine its potential clinical applications.
Future Directions
There are several future directions for research on 4-nitrophenyl N-benzoyl-beta-alaninate, including the development of new synthetic methods and the exploration of its potential therapeutic applications. This compound may have potential as a diagnostic tool for detecting certain diseases and conditions, as well as a therapeutic agent for treating cancer, Alzheimer's disease, and other neurodegenerative disorders. Further research is needed to better understand the mechanism of action of this compound and to explore its potential advantages and limitations for lab experiments and clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. This compound has several potential future directions for research, including the development of new synthetic methods and the exploration of its potential therapeutic applications. Further research is needed to fully understand the potential of this compound in scientific research and clinical applications.
Synthesis Methods
4-nitrophenyl N-benzoyl-beta-alaninate can be synthesized using different methods, including the reaction of 4-nitrophenyl chloroformate with N-benzoyl-beta-alanine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified using column chromatography. Other methods for synthesizing this compound include the use of 4-nitrophenyl isocyanate and N-benzoyl-beta-alanine, or the reaction of 4-nitrophenyl chloroformate with N-benzoyl-beta-alanine methyl ester.
Scientific Research Applications
4-nitrophenyl N-benzoyl-beta-alaninate has been used in various scientific research applications, including as a substrate for enzymes such as carboxypeptidase A, as well as for studying the mechanism of action of certain drugs and compounds. It has also been used as a fluorescent probe for detecting enzymatic activity and for studying the binding properties of proteins. This compound has been found to be useful in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
(4-nitrophenyl) 3-benzamidopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(23-14-8-6-13(7-9-14)18(21)22)10-11-17-16(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMTZOHGAIOMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

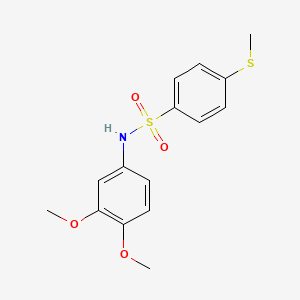
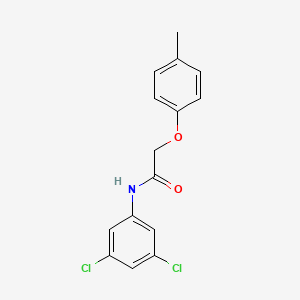
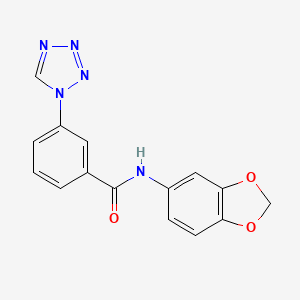

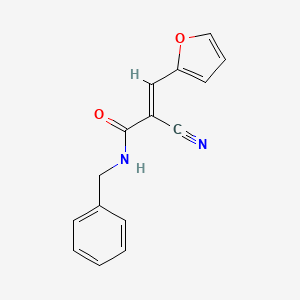

![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)

![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
